N-(2-bromo-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S2/c1-3-7-22-17(24)16-14(6-8-25-16)21-18(22)26-10-15(23)20-13-5-4-11(2)9-12(13)19/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRNDPUPZCASHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1252820-20-4 |
| Molecular Formula | C₁₈H₁₈BrN₃O₂S₂ |
| Molecular Weight | 452.4 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, a study published in 2019 explored a library of compounds and identified several with significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cancer cells. Preliminary research suggests that it may inhibit enzymes involved in DNA replication or repair, leading to increased apoptosis in malignant cells. This aligns with findings from related studies indicating that thieno[3,2-d]pyrimidine derivatives often exhibit such mechanisms .
Other Biological Activities
In addition to anticancer properties, there is emerging evidence that this compound may possess anti-inflammatory and antimicrobial activities. Thieno[3,2-d]pyrimidine derivatives have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- Cytotoxicity Assessment : A multicellular spheroid model was used to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
- Inflammation Model : In vitro studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated that this compound significantly reduced pro-inflammatory cytokine production, suggesting potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Thieno[3,2-d]pyrimidinone Derivatives
- 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 1252847-73-6): Substituent: 2-Trifluoromethylphenyl (electron-withdrawing CF₃ group). Molecular Weight: 427.5 g/mol vs. 450 g/mol (target compound). Impact: The CF₃ group increases metabolic stability but reduces polarity compared to bromine .
- N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1252926-55-8): Substituent: Chlorine (smaller halogen) and a 3-methoxyphenylmethyl group. Molecular Weight: 486.0 g/mol.
Pyrimidine/Oxadiazole-Based Analogues
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t, ): Core: Oxadiazole instead of thienopyrimidinone. Bioactivity: Exhibits α-glucosidase inhibition (IC₅₀ = 12.3 µM) and moderate LOX inhibition (32% at 100 µM). Key Difference: Oxadiazole’s planar structure may alter binding to enzymatic pockets compared to the fused thienopyrimidinone system .
Substituent-Driven Property Differences
Preparation Methods
Cyclization of 3-Aminothiophene Derivatives
Aminothiophene carboxylates undergo cyclization with orthoformate reagents. For example, 3-amino-thiophene-2-carboxylic acid methyl ester is hydrolyzed to the carboxylic acid using sodium hydroxide, followed by acidification to precipitate the intermediate. Subsequent treatment with triethyl orthoformate and 2,2-dimethyl-dioxane-4,6-dione at 85°C yields the pyrimidine ring via cyclocondensation.
Reaction Conditions
Alternative Oxalyl Chloride-Mediated Cyclization
In another approach, the carboxylic acid derivative is treated with oxalyl chloride in methylene chloride and catalytic DMF to form an acyl chloride intermediate. Heating in dowtherm A at 260°C induces cyclization to the thieno[3,2-d]pyrimidin-4-one core.
Bromination at Position 2
Electrophilic bromination introduces the bromine atom at position 2 of the thieno[3,2-d]pyrimidin-4-one.
Lithium-Mediated Bromination
The propyl-substituted core is deprotonated with lithium diisopropylamide (LDA) at -78°C in THF, followed by treatment with 1,2-dibromo-1,1,2,2-tetrafluoroethane . Gradual warming to room temperature yields 2-bromo-3-propyl-thieno[3,2-d]pyrimidin-4(3H)-one.
Key Parameters
Formation of the Sulfanyl Acetamide Moiety
The acetamide-thiol component, 2-mercapto-N-(2-bromo-4-methylphenyl)acetamide , is synthesized separately.
Synthesis of the Thiol Precursor
2-Chloroacetamide is reacted with sodium hydrosulfide (NaSH) in ethanol at 50°C to yield 2-mercaptoacetamide. Subsequent coupling with 2-bromo-4-methylaniline via EDC/HOBt-mediated amide bond formation produces the target thiol.
Conditions
-
Coupling Agent: EDC/HOBt
-
Solvent: Dichloromethane
-
Yield: 80–85%
Coupling of the Thienopyrimidine Core with the Acetamide Derivative
The final step involves nucleophilic aromatic substitution (SNAr) to attach the sulfanyl acetamide group.
Thiol-Displacement Reaction
The 2-bromo-thienopyrimidine intermediate reacts with 2-mercapto-N-(2-bromo-4-methylphenyl)acetamide in the presence of a base (e.g., triethylamine) in DMF at 90°C.
Optimized Protocol
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Characterization includes:
-
¹H/¹³C NMR : Confirms substituent positions and purity.
-
HRMS : Validates molecular formula.
Comparative Analysis of Key Steps
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step routes, typically starting with the thieno[3,2-d]pyrimidin-2-yl core formation, followed by sulfanyl-acetamide coupling and bromo-methylphenyl substitution. Key steps include:
- Core synthesis : Cyclization of thiophene and pyrimidine precursors under reflux with catalysts like triethylamine .
- Sulfanyl coupling : Thiol-disulfide exchange reactions using sodium hydride in anhydrous DMF .
- Final substitution : Buchwald-Hartwig amination or nucleophilic aromatic substitution for bromo-methylphenyl attachment .
- Optimization : Adjust temperature (60–120°C), solvent polarity (DMF, THF), and catalyst loading to improve yields. Monitor purity via TLC and HPLC .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted intermediates .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- Elemental analysis : Validate C, H, N, S content within ±0.4% theoretical values .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to thienopyrimidine activity .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, VEGFR) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .
- Structural analogs : Compare activity of derivatives (e.g., bromo vs. chloro substituents) to identify SAR trends .
- Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CSD) to identify confounding factors .
Q. How can X-ray crystallography elucidate 3D conformation and intermolecular interactions?
- Protocol :
- Crystal growth : Use slow vapor diffusion (e.g., DCM/hexane) to obtain single crystals .
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures .
- Analysis : SHELX for refinement; PLATON for validating hydrogen bonds and π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
